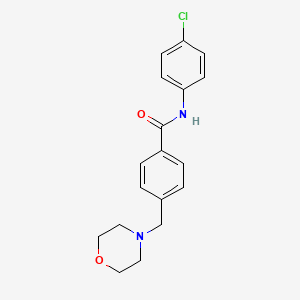![molecular formula C15H12N4O5 B4945122 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B4945122.png)
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is an organic compound that features a benzene ring substituted with a nitrobenzoyl group and two carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene derivative is then subjected to amidation reactions to introduce the carboxamide groups. This can be done using reagents such as ammonia or amines in the presence of catalysts.
Coupling Reaction: The final step involves coupling the nitrobenzoyl group with the benzene-1,3-dicarboxamide moiety. This can be achieved using coupling agents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or carboxamide groups are replaced by other functional groups.
Hydrolysis: The carboxamide groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halides, alkoxides, amines.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.
Major Products
Reduction: 5-[(3-aminobenzoyl)amino]benzene-1,3-dicarboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 5-[(3-nitrobenzoyl)amino]benzoic acid and related carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Pharmaceuticals: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Chemical Research: Utilized as a building block in organic synthesis and for studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(3-aminobenzoyl)amino]benzene-1,3-dicarboxamide: Similar structure but with an amino group instead of a nitro group.
Benzene-1,3,5-tricarboxamide: Lacks the nitrobenzoyl group but has three carboxamide groups.
Uniqueness
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide is unique due to the presence of both nitro and carboxamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
5-[(3-nitrobenzoyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c16-13(20)9-4-10(14(17)21)6-11(5-9)18-15(22)8-2-1-3-12(7-8)19(23)24/h1-7H,(H2,16,20)(H2,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMXNOZRHDDRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]acetamide](/img/structure/B4945061.png)


![ethyl 4-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4945079.png)
![N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4945080.png)
![1-(2-Bromo-4-methylphenyl)-3-[(3,5-dimethylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4945083.png)
![1-(1-benzofuran-2-ylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4945091.png)
![N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B4945095.png)
![N-[3-oxo-1-phenyl-3-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propyl]benzamide](/img/structure/B4945105.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide](/img/structure/B4945108.png)
![N-[[4-(dimethylamino)phenyl]-(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide](/img/structure/B4945115.png)


